5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-[3-(4-CHLOROPHENYL)-1H-PYRAZOL-5-YL]-4-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(4-CHLOROPHENYL)-1H-PYRAZOL-5-YL]-4-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step reactions starting from commercially available precursors. One common approach is the cyclocondensation of hydrazine derivatives with carbonyl compounds to form the pyrazole ring, followed by further functionalization to introduce the pyridine and triazole rings . The reaction conditions often involve the use of catalysts, such as vitamin B1, and may be carried out under reflux or microwave-assisted conditions to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can improve efficiency and scalability. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
5-[3-(4-CHLOROPHENYL)-1H-PYRAZOL-5-YL]-4-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the aromatic rings .
Scientific Research Applications
5-[3-(4-CHLOROPHENYL)-1H-PYRAZOL-5-YL]-4-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[3-(4-CHLOROPHENYL)-1H-PYRAZOL-5-YL]-4-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . Additionally, the compound can interact with DNA and proteins, affecting cellular processes and potentially leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-[3-(4-CHLOROPHENYL)-1H-PYRAZOL-5-YL]PIPERIDINE: This compound shares the pyrazole ring and chlorophenyl group but differs in the presence of a piperidine ring instead of the pyridine and triazole rings.
1,3,5-Trisubstituted-1H-Pyrazoles: These compounds have similar pyrazole cores but differ in the substituents attached to the ring.
Uniqueness
5-[3-(4-CHLOROPHENYL)-1H-PYRAZOL-5-YL]-4-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its combination of three different heterocyclic rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H11ClN6S |
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Molecular Weight |
354.8 g/mol |
IUPAC Name |
3-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-pyridin-3-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H11ClN6S/c17-11-5-3-10(4-6-11)13-8-14(20-19-13)15-21-22-16(24)23(15)12-2-1-7-18-9-12/h1-9H,(H,19,20)(H,22,24) |
InChI Key |
LJLKVBHKNCDUQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)N2C(=NNC2=S)C3=CC(=NN3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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